molecular formula C23H19ClN2O5 B11941500 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 478250-08-7

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B11941500
CAS No.: 478250-08-7
M. Wt: 438.9 g/mol
InChI Key: IWLUAKZIMNXSKZ-AFUMVMLFSA-N
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Description

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethoxybenzoyl group, a carbohydrazonoyl group, and a chlorobenzoate group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine to form the carbohydrazide intermediate. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
  • 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
  • 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate

Uniqueness

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

478250-08-7

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H19ClN2O5/c1-29-20-12-9-16(13-21(20)30-2)22(27)26-25-14-15-7-10-17(11-8-15)31-23(28)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

IWLUAKZIMNXSKZ-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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